Cobalt(II)citrate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

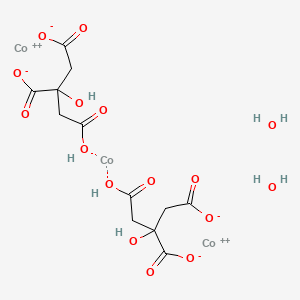

Cobalt(II)citrate hydrate is an inorganic compound with the molecular formula C₁₂H₁₀Co₃O₁₄·xH₂O. It is a coordination complex where cobalt ions are coordinated with citrate anions and water molecules. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cobalt(II)citrate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with citric acid in an aqueous solution. The reaction typically involves dissolving the cobalt salt in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the cobalt(II)citrate complex. The resulting solution is allowed to cool, and the this compound precipitates out .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of controlled temperatures and pH levels is crucial to optimize the yield and quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Cobalt(II)citrate hydrate undergoes various chemical reactions, including:

Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of oxidizing agents.

Reduction: Cobalt(III) can be reduced back to cobalt(II) using reducing agents.

Substitution: Ligands in the cobalt(II)citrate complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrogen gas can serve as reducing agents.

Substitution: Ammonia or ethylenediamine can be used to replace citrate ligands.

Major Products Formed

Oxidation: Cobalt(III)citrate complexes.

Reduction: Cobalt(II) complexes with different ligands.

Substitution: New cobalt(II) complexes with substituted ligands.

Aplicaciones Científicas De Investigación

Cobalt(II) citrate dihydrate is a multifunctional compound with applications in animal feed, organic synthesis, and materials science . It is utilized in research for biotechnology, analytical chemistry, pharmaceuticals, material science, and environmental science .

Scientific Research Applications

Biotechnology Cobalt(II) citrate dihydrate serves as a nutrient supplement in cell culture media, promoting the growth of various cell lines, particularly in studies involving cobalt's role in cellular processes .

Analytical Chemistry It is used as a reagent in the determination of metal ions, enhancing the sensitivity and accuracy of analytical methods such as spectrophotometry .

Pharmaceuticals Cobalt(II) citrate dihydrate is explored in drug formulation for its potential therapeutic benefits, particularly in treatments related to vitamin B12 deficiency and anemia .

Material Science The compound is incorporated into coatings and pigments, providing corrosion resistance and color stability in various industrial applications . A study presented a simple, cost-efficient, and eco-friendly method for surface modification of graphene oxide (GO) sheets using cobalt(II) citrate complex nanoparticles .

Environmental Science It is utilized in studies on soil and water contamination, helping researchers understand the mobility and bioavailability of cobalt in ecosystems .

Antimicrobial applications Cobalt(II)-citrate demonstrates antimicrobial activity against common foodborne pathogens and has potential for incorporation into food packaging material . Polylactic acid films with Cobalt(II)-citrate were found to be bacteriostatic against L. monocytogenes on artificial media and on foods .

Case Studies

Sickle cell anemia treatment: In the past, cobalt chloride was used in many case studies to treat sickle cell anemia. However, the treatment with cobalt resulted in toxic effects, including respiratory distress, and in some cases, cardiac arrest and death .

Photocatalytic hydrogen evolution: Cobalt(II) citrate complex nanoparticles/graphene oxide nanostructures were developed utilizing a one-pot approach . The self-condensation reaction of citric acid allowed for the simultaneous implantation of Cobalt(II) citrate nanoparticles onto the surface of graphene oxide . With a maximum TOF of 173.99 h−1, Cobalt(II) citrate/graphene oxide exhibited upsurged catalytic activity at room temperature .

Mecanismo De Acción

The mechanism of action of cobalt(II)citrate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity and function. The citrate anion acts as a chelating agent, stabilizing the cobalt ion and facilitating its interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Cobalt(II)chloride hexahydrate (CoCl₂·6H₂O)

- Cobalt(II)sulfate heptahydrate (CoSO₄·7H₂O)

- Cobalt(II)nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Uniqueness

Cobalt(II)citrate hydrate is unique due to its coordination with citrate anions, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The presence of citrate allows for specific interactions in biological systems and offers different pathways for chemical reactions .

Propiedades

Fórmula molecular |

C12H16Co3O16 |

|---|---|

Peso molecular |

593.04 g/mol |

Nombre IUPAC |

2-(carboxymethyl)-2-hydroxybutanedioate;cobalt;cobalt(2+);dihydrate |

InChI |

InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;;2*+2;;/p-4 |

Clave InChI |

VXHGWVXYUTXIAQ-UHFFFAOYSA-J |

SMILES canónico |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co].[Co+2].[Co+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.